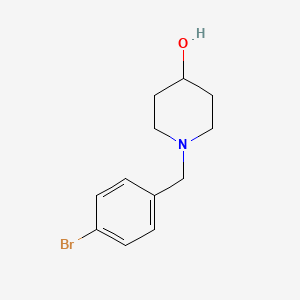

1-(4-Bromobenzyl)piperidin-4-ol

Overview

Description

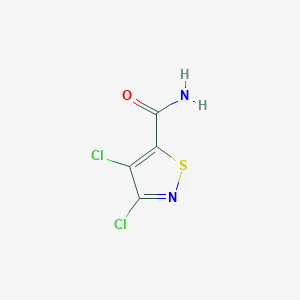

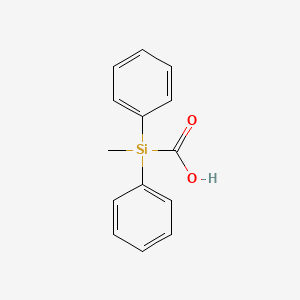

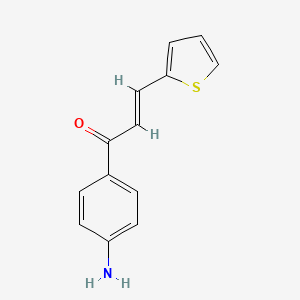

“1-(4-Bromobenzyl)piperidin-4-ol” is a chemical compound with the IUPAC name 1-(4-bromophenyl)-4-piperidinol . It has a molecular weight of 256.14 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 . Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 256.14 .Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine and its derivatives are key reagents in nucleophilic aromatic substitution reactions, a fundamental type of reaction in organic chemistry. These reactions are crucial for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, the reaction of piperidine with nitroaromatic compounds allows for the synthesis of nitro-substituted piperidines, which can have various applications ranging from drug synthesis to material science (Pietra & Vitali, 1972).

Antioxidant Activity Analysis

Piperidine derivatives have been studied for their antioxidant activity, which is significant in pharmaceutical and food science. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests have been employed to determine the antioxidant capacity of compounds, including those derived from piperidine (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

The primary target of 1-(4-Bromobenzyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

This compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligand to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 entry into cells .

Biochemical Pathways

The blockade of the CCR5 receptor by this compound disrupts the normal function of the receptor, preventing the entry of HIV-1 strains into cells . This disruption can slow the progression of HIV-1 infection and improve response to treatment .

Pharmacokinetics

The compound’s antagonistic activity against the ccr5 receptor suggests it has sufficient bioavailability to interact with its target .

Result of Action

The result of this compound’s action is the prevention of HIV-1 entry into cells, which can slow the progression of HIV-1 infection and improve response to treatment . This compound has shown potential for the treatment of HIV-1 .

Action Environment

The action of this compound is influenced by the biological environment in which it operates. Factors such as the presence of the CCR5 receptor and the strain of HIV-1 can impact the compound’s efficacy

Safety and Hazards

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “1-(4-Bromobenzyl)piperidin-4-ol” and similar compounds could have potential applications in these areas.

Biochemical Analysis

Biochemical Properties

1-(4-Bromobenzyl)piperidin-4-ol has been found to interact with the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays an essential role in the entry process of HIV-1 . The antagonistic activities of this compound against CCR5 have been evaluated, suggesting its potential role in the treatment of HIV .

Cellular Effects

In cellular studies, this compound has shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . It was found to be highly active against both chloroquine-sensitive and resistant strains of P. falciparum .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CCR5 receptor. It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be fully elucidated. Its inhibitory effects on P. falciparum growth were observed at concentrations as low as 40 μg/mL .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been reported, it is suggested that further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .

Metabolic Pathways

Given its interaction with the CCR5 receptor, it may be involved in pathways related to immune response and HIV-1 infection .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Given its interaction with the CCR5 receptor, it is likely to be distributed in tissues where this receptor is expressed .

Subcellular Localization

Given its interaction with the CCR5 receptor, it is likely to be localized in the cell membrane where this receptor is expressed .

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVVFZJCQAZNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride](/img/structure/B3111625.png)

amine](/img/structure/B3111674.png)